molecular formula C9H11NO2 B1359674 3-Phenoxypropanamide CAS No. 22409-37-6

3-Phenoxypropanamide

Cat. No.: B1359674
CAS No.: 22409-37-6
M. Wt: 165.19 g/mol
InChI Key: JUJFUNIPPVHBID-UHFFFAOYSA-N
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Description

3-Phenoxypropanamide is an organic compound with the molecular formula C9H11NO2 It is characterized by the presence of a phenoxy group attached to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenoxypropanamide can be synthesized through the intramolecular cyclization of N-hydroxy-3-phenoxypropanamide using polyphosphoric acid (PPA) and Lewis acids . This method involves the direct amidation of aromatic substrates through electrophilic substitution reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of efficient catalytic systems and optimized reaction conditions to achieve high yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Phenoxypropanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen atoms to the compound, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxypropanoic acids, while reduction may yield phenoxypropanols.

Scientific Research Applications

3-Phenoxypropanamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Phenoxypropanamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through the modulation of enzyme activities and signaling pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to altered cellular functions.

Comparison with Similar Compounds

    2-Phenoxyacetamide: Similar in structure but with an acetamide moiety instead of a propanamide moiety.

    3-Phenylpropanamide: Similar in structure but with a phenyl group instead of a phenoxy group.

Uniqueness: 3-Phenoxypropanamide is unique due to the presence of both a phenoxy group and a propanamide moiety, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-phenoxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJFUNIPPVHBID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50632198
Record name 3-Phenoxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22409-37-6
Record name 3-Phenoxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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